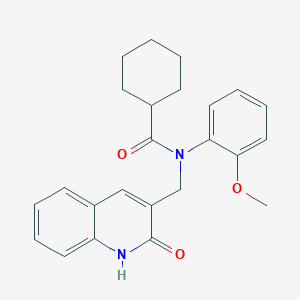
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide, also known as HQC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HQC belongs to the class of compounds known as hydroxyquinolines, which have been reported to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用機序
The mechanism of action of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways involved in cancer cell proliferation and survival. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, which are enzymes that play a key role in the apoptotic process. This compound has also been reported to inhibit the activity of various signaling pathways, including the NF-κB and PI3K/Akt/mTOR pathways, which are involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been reported to possess a wide range of biochemical and physiological effects. This compound has been shown to possess potent antioxidant activity, which may contribute to its anticancer and neuroprotective effects. This compound has also been reported to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease. This compound has been shown to possess anti-inflammatory activity, which may contribute to its therapeutic effects in various inflammatory diseases.
実験室実験の利点と制限
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. This compound is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, this compound has some limitations for lab experiments, including its poor solubility in water, which may limit its use in certain assays. This compound also has some potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the research of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties, such as increased solubility and selectivity. Another area of research is the investigation of the potential neuroprotective effects of this compound in various neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the combination of this compound with other anticancer agents may enhance its therapeutic efficacy and reduce the development of drug resistance.
合成法
The synthesis of N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide involves the reaction between 2-methoxybenzaldehyde and cyclohexanecarboxylic acid in the presence of a catalyst, followed by the reaction between the resulting product and 2-hydroxy-3-aminomethylquinoline. The final product is obtained after purification and isolation by recrystallization. The synthetic route of this compound has been optimized to improve the yield and purity of the product.
科学的研究の応用
N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and infectious diseases. This compound has been reported to possess potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to inhibit the growth of bacteria and viruses, including Staphylococcus aureus and herpes simplex virus.
特性
IUPAC Name |
N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O3/c1-29-22-14-8-7-13-21(22)26(24(28)17-9-3-2-4-10-17)16-19-15-18-11-5-6-12-20(18)25-23(19)27/h5-8,11-15,17H,2-4,9-10,16H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLRGPAEOOCRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


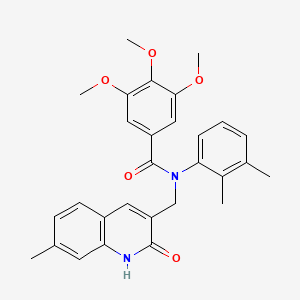

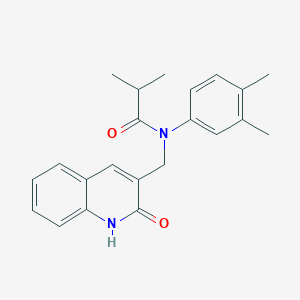
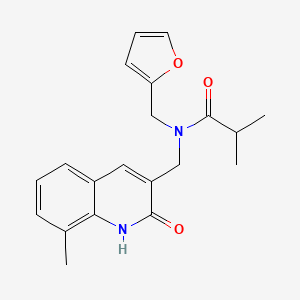

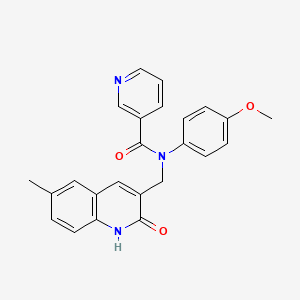

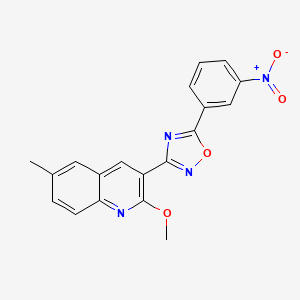
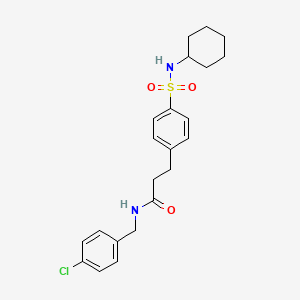

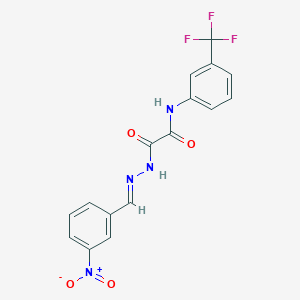

![N-(2-ethylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703922.png)